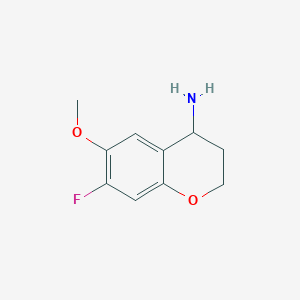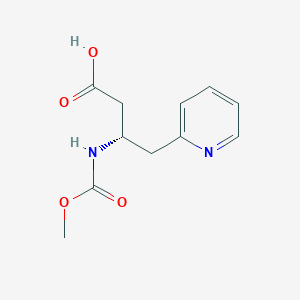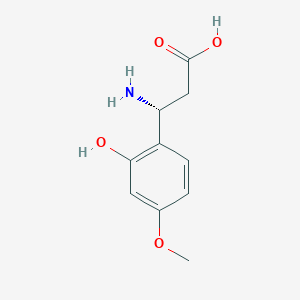
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral compound with significant interest in various scientific fields. This compound features a bromine atom at the 6th position of the phenol ring and a chiral center at the 1-amino-2-hydroxypropyl side chain, making it an intriguing subject for stereochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the bromination of phenol followed by the introduction of the chiral side chain. One common method includes:
Bromination of Phenol: Phenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.
Chiral Side Chain Introduction: The brominated phenol is then reacted with a chiral epoxide, such as (1S,2R)-1-amino-2-hydroxypropane, under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Enantioselective synthesis and chiral resolution techniques are often employed to obtain the desired stereoisomer.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like NH3, R-SH
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: De-brominated or de-hydroxylated products
Substitution: Amino or thiol-substituted phenols
Wissenschaftliche Forschungsanwendungen
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and stereochemical studies.
Biology: Investigated for its potential as a biochemical probe due to its chiral nature.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of chiral catalysts and ligands for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its targets. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1S,2R)-1-Amino-2-hydroxypropyl)-4-bromophenol
- 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-chlorophenol
- 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol
Uniqueness
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-bromophenol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro and fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H12BrNO2 |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
2-[(1S,2R)-1-amino-2-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m1/s1 |
InChI-Schlüssel |
AAFUDAAVJMVDRI-SVGQVSJJSA-N |
Isomerische SMILES |
C[C@H]([C@H](C1=C(C(=CC=C1)Br)O)N)O |
Kanonische SMILES |
CC(C(C1=C(C(=CC=C1)Br)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine](/img/structure/B13049058.png)

![Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B13049081.png)
![(E)-{[1-methyl-2-(morpholin-4-yl)-1H-indol-3-yl]methylidene}aminoacetate](/img/structure/B13049085.png)


![7-Bromo-5-(4-chlorobenzyl)-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13049102.png)

